molecular formula C12H15NO5 B13397639 (R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid

Cat. No.: B13397639
M. Wt: 253.25 g/mol
InChI Key: QPGOJGJGAWHTFS-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cbz-alpha-Methyl-D-Ser, also known as carboxybenzyl-alpha-Methyl-D-Serine, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protecting group for the amino group. The carboxybenzyl (Cbz) group is a popular choice due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-alpha-Methyl-D-Ser typically involves the protection of the amino group of alpha-Methyl-D-Serine using the carboxybenzyl group. This can be achieved through the reaction of alpha-Methyl-D-Serine with benzyl chloroformate in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Cbz-alpha-Methyl-D-Ser follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Cbz-alpha-Methyl-D-Ser undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-alpha-Methyl-D-Ser is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Cbz-alpha-Methyl-D-Ser involves the protection of the amino group through the formation of a stable carbamate linkage. This protects the amino group from unwanted reactions during peptide synthesis. The Cbz group can be removed under mild conditions, such as catalytic hydrogenation, to yield the free amino group .

Comparison with Similar Compounds

Cbz-alpha-Methyl-D-Ser can be compared with other amino acid derivatives that use different protecting groups. Some similar compounds include:

    Boc-alpha-Methyl-D-Ser: Uses the t-Butyloxycarbonyl (Boc) group as a protecting group. Boc is removed under acidic conditions.

    Fmoc-alpha-Methyl-D-Ser: Uses the fluorenylmethoxycarbonyl (Fmoc) group as a protecting group.

Uniqueness

Cbz-alpha-Methyl-D-Ser is unique due to the stability of the Cbz group and its ease of removal under mild conditions. This makes it particularly useful in peptide synthesis where selective deprotection is required .

Biological Activity

(R)-2-(benzyloxycarbonylamino)-3-hydroxy-2-methylpropanoic acid, also known as Cbz-α-methyl-D-Ser, is a non-canonical amino acid that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group, which influences its reactivity and interactions in biological systems.

  • Chemical Formula : C12H15NO5
  • CAS Number : 188745-02-0
  • Molecular Weight : 241.25 g/mol

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Inhibition :
    • This compound has been studied for its potential to inhibit various proteases, which are enzymes that break down proteins. The incorporation of non-canonical amino acids (ncAAs) like this one can enhance the specificity and efficacy of enzyme inhibitors.
    • For example, studies have shown that variants incorporating this compound can exhibit improved inhibition of serine proteases, which are crucial in many biological processes including digestion and immune responses .
  • Protein Engineering :
    • The introduction of this compound into peptide sequences allows for the exploration of new protein structures and functions. Its unique side chain can alter the folding and stability of proteins, which is beneficial in designing therapeutic proteins .
  • Neurotransmitter Activity :
    • Preliminary research suggests that compounds similar to this compound may play roles as neurotransmitters or neuromodulators, influencing signaling pathways in the nervous system .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits serine proteases with varying IC50 values depending on the context
Protein EngineeringEnhances stability and function in designed peptides
Neurotransmitter RolePotential involvement in neurotransmission pathways

Case Study: Enzyme Interaction

In a study investigating the interaction of this compound with serine proteases, it was found that when incorporated into peptide sequences, it significantly increased the binding affinity to target enzymes compared to canonical amino acids. The IC50 values for these interactions were reported to be in the nanomolar range, indicating strong inhibitory potential .

Implications for Drug Design

The unique properties of this compound make it a valuable candidate for drug design, particularly in the development of enzyme inhibitors for therapeutic applications. Its ability to modulate protein interactions suggests potential uses in treating diseases where protease activity is dysregulated, such as cancer and inflammatory disorders.

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(2R)-3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)/t12-/m1/s1

InChI Key

QPGOJGJGAWHTFS-GFCCVEGCSA-N

Isomeric SMILES

C[C@@](CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.